molecular formula C9H8N2O B1583007 1-methyl-1H-benzimidazole-2-carbaldehyde CAS No. 3012-80-4

1-methyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1583007
CAS No.: 3012-80-4
M. Wt: 160.17 g/mol
InChI Key: SIRPHJCQZYVEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-1H-benzimidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 3012-80-4 . It has a molecular weight of 160.18 and its IUPAC name is this compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H8N2O . The InChI code is 1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 160.18 .

Scientific Research Applications

Oxidation and Chemical Transformation

1-methyl-1H-benzimidazole-2-carbaldehyde demonstrates unique chemical behaviors under oxidation conditions. For instance, its derivatives like 5-(1-methyl-1H-benzimidazol-2-yl)thiophene- and -selenophene-2-carbaldehydes, when oxidized with potassium dichromate in aqueous sulfuric acid, yield corresponding carboxylic acids. This property is particularly notable in the context of chemical synthesis and transformation processes (Aleksandrov et al., 2011).

Reactivity and Synthesis

The reactivity of benzimidazole derivatives, including this compound, is a key focus in synthetic chemistry. These compounds can undergo various reactions like formylation, acylation, nitration, and bromination, leading to a range of new heterocyclic structures. This versatility makes them valuable in the field of organic synthesis and in the development of novel compounds (Black et al., 2020).

Novel Compound Formation

This compound is instrumental in the formation of new chemical entities. For instance, its reaction with enamines results in the production of complex compounds such as 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole and others. These reactions are significant for the discovery and synthesis of new chemical entities with potential applications in various fields (Ukhin et al., 1999).

Fluorescent Properties

Certain derivatives synthesized from this compound exhibit fluorescent properties, covering important regions like the blue spectral range. This characteristic is particularly significant in the development of fluorescent materials and sensors (Trofimov et al., 2009).

Anticancer Potential

The synthesis of benzimidazole derivatives, including those related to this compound, has shown potential in anticancer applications. These compounds, when tested, have exhibited efficacy against various cancer cell lines, demonstrating their potential as therapeutic agents (Anwar et al., 2023).

Properties

IUPAC Name

1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPHJCQZYVEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354023
Record name 1-Methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-80-4
Record name 1-Methyl-2-formylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3012-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-benzimidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-benzimidazole-2-carbaldehyde
Reactant of Route 3
1-methyl-1H-benzimidazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-benzimidazole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-benzimidazole-2-carbaldehyde
Reactant of Route 6
1-methyl-1H-benzimidazole-2-carbaldehyde
Customer
Q & A

Q1: How does 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde contribute to the formation of dysprosium-based single-molecule magnets?

A1: 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (La) plays a crucial role as a precursor in a multi-step assembly process. [] It initially reacts with 1-aminonaphthalen-2-ol (Lb) through a Schiff base reaction, forming an intermediate ligand (HL1). This ligand then coordinates with Dy(III) ions, ultimately leading to the formation of Dy2 clusters. Interestingly, the reaction pathway can be further modified by introducing alternative aldehydes like 2-hydroxy-3-methoxybenzaldehyde (Lc) or additional amines such as pyridin-2-ylmethanamine (Ld). This leads to the in situ formation of different Schiff base ligands, which compete for coordination with Dy(III), resulting in diverse cluster structures like the mixed ligand cluster Dy4. [] This highlights the versatility of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde as a building block for synthesizing complex lanthanide clusters with tunable magnetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.